2-Fluoro-5-nitrobenzoic acid
Overview
Description
2-Fluoro-5-nitrobenzoic acid is a compound that has not been directly studied in the provided papers. However, related compounds with similar functional groups have been investigated for their potential as building blocks in the synthesis of various heterocyclic compounds, which are of significant importance in drug discovery .
Synthesis Analysis
The synthesis of related fluorinated nitrobenzoic acid derivatives has been described. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the preparation of substituted nitrogenous heterocycles . Another synthesis process described is for 5-fluoro-2-nitrobenzotrifluoride, which was achieved in a continuous-flow millireactor system, demonstrating the potential for safer and more efficient protocols in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as single-crystal X-ray diffraction . This technique provides unambiguous confirmation of the molecular structure, which is crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of similar fluorinated nitro compounds has been explored in various chemical reactions. For example, 4-fluoro-3-nitrobenzoic acid has been used to synthesize substituted 2-aminomethylbenzimidazoles through a series of reactions involving amines and reduction . Additionally, 2-fluoro-5-nitroaniline has been used to synthesize 5-nitrobenzoxazole derivatives, showcasing the reactivity of the fluorine and nitro groups in intramolecular cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated nitro compounds are influenced by the presence of the fluorine and nitro groups. These groups can affect the acidity, redox properties, and magnetic properties of the compounds. For instance, the introduction of fluorine atoms into the benzene ring enhances the acidity of benzimidazolyl-substituted nitronyl nitroxides by more than five orders of magnitude . The redox properties of these compounds have been studied using cyclic voltammetry, revealing reversible oxidation and quasi-reversible reduction processes .
Scientific Research Applications
Role in Peptidomimetics
2-Fluoro-5-nitrobenzoic acids are also employed in the solid-phase synthesis of peptidomimetics. These compounds are designed to mimic the structure and function of peptides and are used in various therapeutic applications. The peptidomimetic types synthesized from 2-fluoro-5-nitrobenzoic acids have shown that transannular hydrogen bonds stabilize β-turn conformations, which are crucial in protein-protein interactions (Jiang & Burgess, 2002).
Synthesis of Heterocyclic Cores
Additionally, 2-fluoro-5-nitrobenzoic acid is utilized in the synthesis of various heterocyclic cores. The compound is reacted with aldehydes, isonitriles, and primary amines to afford diverse biologically relevant heterocyclic structures such as indazolinones, benzazepines, and benzoxazepines (Tempest et al., 2001).
Safety And Hazards
2-Fluoro-5-nitrobenzoic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection .
Future Directions
2-Fluoro-5-nitrobenzoic acid may be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones, via the nucleophilic aromatic substitution (SNAr) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support . It may also be used in the synthesis of substituted dibenzazocines on solid support, via SNAr of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH function of the immobilized polysubstituted phenols .
properties
IUPAC Name |
2-fluoro-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXSHFWYCHJILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299880 | |
Record name | 2-Fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-nitrobenzoic acid | |
CAS RN |
7304-32-7 | |
Record name | 7304-32-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90299880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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